3,3-Dimethyl-2-benzofuran-1(3H)-one

Description

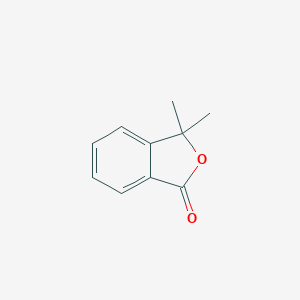

3,3-Dimethyl-2-benzofuran-1(3H)-one, a white solid with the chemical formula C₁₀H₁₀O₂, is a lactone, specifically a derivative of 2-benzofuran-1(3H)-one, also known as phthalide (B148349). wikipedia.orgnist.gov Its structure is characterized by a benzene (B151609) ring fused to a five-membered furanone ring, with two methyl groups substituted at the 3-position. This gem-dimethyl substitution is a key feature that influences its chemical reactivity and utility. The compound is recognized as an important intermediate in the synthesis of various organic molecules. nih.gov

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molar Mass | 162.19 g/mol |

| CAS Number | 1689-09-4 |

| Appearance | White Solid |

| Melting Point | 75-77 °C |

The journey into the world of benzofuranones is intrinsically linked to the broader history of furan (B31954) and benzofuran (B130515) chemistry. The first furan derivative, pyromucic acid, was obtained by Scheele and his co-workers through the dry distillation of mucic acid. jocpr.com The parent compound, furan, was isolated later by Limpricht from pinewood. jocpr.com A significant milestone in benzofuran synthesis was achieved by Perkin in 1870, who synthesized the benzofuran ring from coumarin. jocpr.comnih.gov

The genesis of the benzofuranone core can be traced back to the discovery of phthalic anhydride (B1165640) in 1836 by Auguste Laurent. wikipedia.org Phthalic anhydride is the precursor to phthalic acid and, by extension, to phthalides (2-benzofuran-1(3H)-ones). The first report of phthalides as a class of compounds appeared at the end of the 19th century, where they were identified as odor constituents in celery's essential oil. nih.gov These early discoveries laid the groundwork for the systematic exploration of the synthesis and properties of benzofuranones, including 3,3-disubstituted derivatives like the title compound.

The 3,3-disubstituted benzofuran-2(3H)-one scaffold, of which this compound is a prime example, is a recurring motif in a multitude of natural products and biologically active molecules. royalsocietypublishing.org This structural unit's importance is underscored by its presence in compounds exhibiting a wide range of pharmacological properties. royalsocietypublishing.orgnih.govrsc.org

In the realm of organic synthesis, this compound serves as a crucial building block. Its utility as a synthetic intermediate is well-documented, for instance, in the preparation of 10,10-dimethylanthrone (B28749) and the antidepressant drug melitracenium chloride. nih.gov The gem-dimethyl group at the C3 position provides steric hindrance that can direct the regioselectivity of subsequent reactions, a valuable tool in the construction of complex molecular architectures.

The benzofuranone core itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of 3-methyl-2-benzofuran-1(3H)-one have shown potential as anticancer agents by inducing apoptosis in cancer cell lines. The structural rigidity of the benzofuranone system, combined with the specific substitution pattern, makes it an attractive starting point for the design of novel therapeutic agents.

Contemporary research on benzofuranones is heavily focused on the development of efficient and sustainable synthetic methodologies. While classical methods often require harsh conditions, modern approaches leverage catalysis to achieve higher yields and selectivities under milder conditions. Recent advancements include palladium-catalyzed hydroesterification of alkenylphenols and metal-free tandem Friedel-Crafts/lactonization reactions to access 3,3-disubstituted benzofuranones. organic-chemistry.org One-pot domino syntheses are also being explored to construct these scaffolds with greater atomic economy. royalsocietypublishing.org

Looking ahead, the applications of this compound and its derivatives are expected to expand. A Chinese patent highlights the use of benzofuranones as efficient antioxidants in polymer processing. google.com The ability of these compounds to capture carbon-free radicals suggests their potential in creating novel ternary composite antioxidant systems. google.com Future research will likely focus on fine-tuning the properties of this scaffold through further derivatization to develop new materials with enhanced stability and performance. The continuous innovation in synthetic methods will also pave the way for the creation of more complex and potent pharmaceutical agents based on this versatile core. marketresearchintellect.com

The influence of the this compound scaffold extends beyond traditional organic and medicinal chemistry into interdisciplinary fields such as materials science and chemical biology.

In materials science, the benzofuranone core is a component of certain dyes. wikipedia.org The rigid, planar structure of the benzofuranone system can contribute to favorable photophysical properties, making its derivatives candidates for investigation in organic electronics and sensor technology. While specific studies on the photophysical properties of this compound are not widely reported, the broader class of benzofuran derivatives is being explored for applications in polymer chemistry. researchgate.net

From a chemical biology perspective, the benzofuranone scaffold's role as a pharmacophore makes it a valuable tool for probing biological systems. By incorporating this moiety into larger molecules, researchers can design chemical probes to study enzyme function and cellular signaling pathways. The development of derivatives of 3-methyl-2-benzofuran-1(3H)-one with antimicrobial properties against strains like MRSA and Mycobacterium tuberculosis opens avenues for its use in developing new anti-infective agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,3-dimethyl-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-10(2)8-6-4-3-5-7(8)9(11)12-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBZUWUJSCLVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168618 | |

| Record name | 3,3-Dimethylphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-09-4 | |

| Record name | 3,3-Dimethylphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1689-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethylphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylphthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Dimethylphthalide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E325Q29EJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3,3 Dimethyl 2 Benzofuran 1 3h One and Its Derivatives

Retrosynthetic Analysis of the 3,3-Dimethyl-2-benzofuran-1(3H)-one Core

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection involves the lactone ring, leading to a substituted benzoic acid or a related derivative.

A key disconnection is the ester linkage of the lactone. This leads back to a 2-(1-hydroxy-1-methylethyl)benzoic acid derivative. This intermediate can be envisioned as arising from the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a phthalic anhydride (B1165640) derivative or through the oxidation of a 2-isopropylbenzoic acid derivative.

Another retrosynthetic approach involves a C-C bond disconnection at the quaternary center. This strategy would lead to a 2-halobenzoic acid ester and a gem-dimethyl precursor, which could be coupled using various organometallic methodologies.

Classical and Established Synthetic Routes to this compound

Established methods for the synthesis of the benzofuranone core often rely on cyclization and condensation reactions, which have been refined over decades.

Cyclization Reactions in the Formation of this compound

Intramolecular cyclization is a cornerstone in the synthesis of benzofuranones. A common strategy involves the cyclization of an α-phenoxycarbonyl compound. oregonstate.edu For the specific case of this compound, this would typically involve a precursor like a 2-alkoxyphenylacetic acid derivative. The formation of the five-membered furanoid ring is often achieved through an intramolecular Friedel-Crafts-type acylation. The regiochemical outcome of such cyclizations is a critical consideration, often dictated by the substitution pattern of the aromatic ring. oregonstate.edu

One-pot synthesis methods have also been developed. For instance, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups can yield benzofuranones with a high degree of regioselectivity. oregonstate.edu This cascade reaction, which can be optimized with Lewis and protic acids, proceeds through a Diels-Alder cycloaddition followed by cyclization. oregonstate.edu

Condensation and Annulation Strategies for Benzofuranone Scaffolds

Condensation and annulation reactions provide alternative pathways to the benzofuranone skeleton. These methods often involve the construction of the heterocyclic ring onto a pre-existing benzene (B151609) ring. For example, the reaction of benzoquinones with cyclohexenones in the presence of an acid catalyst can lead to the formation of benzofuran (B130515) structures through a [3+2] heteroannulation. dtu.dk

Another approach involves the oxidation of indane derivatives. In subcritical water and under oxygen pressure, certain indane derivatives can be surprisingly transformed into isobenzofuran-1(3H)-ones. researchgate.net This process is thought to proceed through the formation of a hydroperoxide intermediate, followed by a Kornblum–DeLaMare-type reaction and a subsequent Baeyer–Villiger oxidation. researchgate.net

Modern Catalytic Approaches in this compound Synthesis

The advent of modern catalytic methods has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher selectivity, and greater functional group tolerance.

Transition-Metal Catalysis for Selective Functionalization of this compound Precursors

Transition-metal catalysis has emerged as a powerful tool for the synthesis of benzofuranone derivatives. nih.gov Palladium-catalyzed reactions, in particular, have been extensively used. For instance, the palladium-catalyzed coupling of o-bromophenols with enolizable ketones provides a direct route to benzofurans. dtu.dk Similarly, the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, is a notable method. dtu.dk

Rhodium catalysis has also been employed in the synthesis of dihydrobenzofuran derivatives through the coupling of N-phenoxyacetamides with alkylidenecyclopropanes via C-H and C-C bond activation. nih.gov Other transition metals like iridium and nickel have also been utilized in the synthesis of related dihydrobenzofuran scaffolds. nih.gov

| Catalyst | Reactants | Product | Yield | Reference |

| Rhodium | N-phenoxyacetamides and alkylidenecyclopropanes | 2,3-dihydrobenzofuran derivatives | 52-82% | nih.gov |

| Palladium | o-bromophenols and enolizable ketones | Benzofurans | - | dtu.dk |

| Palladium/Copper | o-iodophenols and terminal alkynes | 2-substituted benzofurans | Good | researchgate.net |

Organocatalysis in Stereoselective Synthesis of this compound Analogues

While the synthesis of the achiral this compound does not require stereocontrol, the development of stereoselective methods for its analogues is an active area of research. Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful platform for asymmetric synthesis.

For instance, chiral phosphoric acids have been used to catalyze the enantioselective intramolecular oxo-Michael addition of phenols to α,β-unsaturated ketones, leading to the formation of chiral chromanones, which are structurally related to benzofuranones. While direct organocatalytic methods for the stereoselective synthesis of 3,3-disubstituted-2-benzofuran-1(3H)-ones are still emerging, the principles of organocatalysis are being applied to create chiral benzofuranone analogues with high enantiomeric excess.

Photocatalytic and Electrocatalytic Methodologies for this compound

The application of photocatalytic and electrocatalytic methods for the direct synthesis of this compound is not widely documented in publicly available scientific literature. These techniques, which utilize light or electrical current to drive chemical reactions, are at the forefront of modern organic synthesis for their potential to offer high selectivity and mild reaction conditions. While they have been successfully applied to various heterocyclic frameworks, specific protocols dedicated to the synthesis of this compound via these energy-efficient pathways remain a developing area of research.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzofuranones is increasingly being viewed through this lens, with a focus on environmentally benign solvents, catalyst-free conditions, and biocatalysis.

A significant advancement in the green synthesis of isobenzofuran-1(3H)-ones involves the use of subcritical water as a reaction medium. researchgate.net Research has demonstrated a one-step, catalyst-free procedure for oxidizing indane derivatives to their corresponding isobenzofuran-1(3H)-ones. researchgate.net This method employs molecular oxygen as a clean oxidant in subcritical water, which acts as both the solvent and a promoter of the reaction. researchgate.net

The process is believed to proceed through the formation of a hydroperoxide intermediate from the indane substrate, which then converts to a diketone. A subsequent Baeyer–Villiger-type oxidation, potentially by hydrogen peroxide formed in situ, yields the final lactone structure. nih.gov This approach successfully transforms various indane derivatives into isobenzofuran-1(3H)-ones in high yields. nih.gov

Table 1: Catalyst-Free Oxidation of Indane Derivatives in Subcritical Water This interactive table summarizes the yields for the synthesis of Isobenzofuran-1(3H)-one from different starting materials under subcritical water conditions.

| Starting Material | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 2,3-Dihydro-1H-inden-1-one | Isobenzofuran-1(3H)-one | High (up to 85%) | ~5 |

| 1,2-Dibromo-2,3-dihydro-1H-indene | Isobenzofuran-1(3H)-one | High (up to 85%) | ~5 |

In a related green chemistry approach, the synthesis of 3-aryl benzofuran-2(3H)-ones has been achieved under solvent-free conditions using a recyclable nickel catalyst, Ni(OTf)₂. This method demonstrates good yields and the potential for catalyst reuse, aligning with green principles of atom economy and waste reduction.

Biocatalytic synthesis, which employs enzymes or whole organisms to perform chemical transformations, offers unparalleled selectivity and operates under mild, aqueous conditions. However, based on available research, specific biocatalytic routes for the production of this compound have not been established. The development of enzymatic pathways for the key bond-forming reactions required for its synthesis represents a future opportunity in applying green chemistry to this specific molecule.

Flow Chemistry and Continuous Processing Techniques for Scalable this compound Production

Flow chemistry, or continuous processing, provides significant advantages for the scalable production of fine chemicals, including improved safety, efficiency, and product consistency. While specific flow synthesis of this compound is not detailed, a highly relevant sequential continuous-flow system has been developed for producing its structural analogs, namely 3-aryl benzofuranones. researchgate.net

Table 2: Continuous-Flow Synthesis of a 3-Aryl Benzofuranone Derivative This interactive table outlines the key parameters and outcomes of a continuous-flow process for a benzofuranone analog.

| Parameter | Details | Reference |

|---|---|---|

| Target Product | 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one | researchgate.net |

| Starting Materials | 2,4-Di-tert-butylphenol, Glyoxylic acid monohydrate | researchgate.net |

| Reactor Type | Packed-bed flow reactor | researchgate.net |

| Catalyst | Amberlyst-15H (heterogeneous acid catalyst) | researchgate.net |

| Key Advantage | Sequential reactions in one system, catalyst reusability | researchgate.net |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3,3 Dimethyl 2 Benzofuran 1 3h One

Investigation of Ring-Opening and Ring-Closing Reactions of the 3,3-Dimethyl-2-benzofuran-1(3H)-one Lactone

The stability of the γ-lactone ring in this compound is a central aspect of its chemistry. The equilibrium between the closed-ring (lactone) and open-ring (carboxylate) forms is influenced by reaction conditions, particularly pH.

Ring-Opening Reactions:

Under basic conditions, the lactone can undergo hydrolysis through a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate. Subsequent ring-opening yields the corresponding carboxylate salt of 2-(2-hydroxypropan-2-yl)benzoic acid.

Acid-catalyzed ring-opening can also occur, initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile, such as water, to form the carboxylic acid.

Ring-Closing Reactions (Lactonization):

The reverse reaction, lactonization, is a key step in the synthesis of this compound and its derivatives. This intramolecular esterification of 2-(2-hydroxypropan-2-yl)benzoic acid is typically promoted by acid catalysis. Protonation of the carboxylic acid's carbonyl group facilitates the intramolecular attack by the tertiary hydroxyl group, forming a tetrahedral intermediate that then eliminates water to yield the stable five-membered lactone ring. The gem-dimethyl group at the 3-position can facilitate this process through the Thorpe-Ingold effect, which favors cyclization.

Research has shown that benzofuran-2(3H)-ones can be synthesized through the lactonization of (ortho-hydroxy)aryl acetic acids, a reaction that can be catalyzed by acids like p-toluenesulfonic acid.

| Reaction Type | Conditions | Reactant | Product |

| Ring-Opening | Basic (e.g., NaOH) | This compound | Sodium 2-(2-hydroxypropan-2-yl)benzoate |

| Ring-Closing | Acidic (e.g., H+) | 2-(2-hydroxypropan-2-yl)benzoic acid | This compound |

Electrophilic and Nucleophilic Substitution Reactions on the this compound Aromatic and Lactone Moieties

Electrophilic Aromatic Substitution:

Nucleophilic Substitution on the Lactone Moiety:

The carbonyl carbon of the lactone is an electrophilic center and can be attacked by various nucleophiles. As discussed in the ring-opening section, this is a key aspect of its chemistry. Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl group. For example, the reaction of a related 1,3-indanedione with a Grignard reagent has been shown to result in a nucleophilic addition followed by a retro-aldol reaction and subsequent cyclization to form a dihydroisobenzofuran derivative. ed.ac.uk Similarly, reduction of the lactone with strong reducing agents like lithium aluminum hydride (LiAlH4) proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, leading to the formation of a diol after ring-opening. researchgate.net

| Reaction Type | Reagent | Site of Reaction | Expected Product Type |

| Electrophilic Aromatic Substitution | HNO3/H2SO4 | Aromatic Ring | Nitro-substituted derivative |

| Nucleophilic Acyl Substitution | RMgX (Grignard) | Lactone Carbonyl | Diol (after ring opening) |

| Nucleophilic Acyl Substitution | LiAlH4 | Lactone Carbonyl | 1,2-benzenedimethanol derivative |

Radical Chemistry and Single-Electron Transfer Processes Involving this compound

Recent research has highlighted the involvement of this compound and its derivatives in radical and single-electron transfer (SET) processes. One notable example is the amination of 3-substituted benzofuran-2(3H)-ones, which is proposed to proceed through a SET mechanism. This represents a novel mode of reactivity for this class of compounds.

Furthermore, studies on the atmospheric degradation of structurally related carbonyl compounds, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone, by radicals like hydroxyl (•OH) and chlorine (•Cl) atoms, provide insight into the potential radical chemistry of this compound. copernicus.orgcopernicus.org The presence of benzylic hydrogens on the lactone ring, although in this case they are part of methyl groups at a quaternary center, and the aromatic ring itself can be sites for radical attack. For instance, radical abstraction of a hydrogen atom from a methyl group could initiate further reactions.

Pericyclic Reactions and Rearrangements of this compound Derivatives

The benzofuranone scaffold can participate in pericyclic reactions, particularly Diels-Alder reactions where the benzene (B151609) ring or a modified form of it acts as a diene or dienophile. While the aromaticity of the benzene ring in this compound makes it a reluctant participant in [4+2] cycloadditions, derivatives with modified aromatic rings or exocyclic double bonds could undergo such transformations. For example, dearomatization of electron-poor benzofurans has been achieved in normal electron demand Diels-Alder reactions. nih.gov

Rearrangements, such as sigmatropic rearrangements, are also a possibility for certain derivatives of this compound. youtube.com These concerted reactions involve the migration of a sigma-bond across a pi-system. While specific examples for the title compound are not extensively documented, the general principles of pericyclic chemistry suggest that appropriately substituted derivatives could undergo such transformations under thermal or photochemical conditions.

| Pericyclic Reaction Type | Key Feature | Potential Substrate |

| Diels-Alder | [4+2] cycloaddition | Benzofuranone derivative with modified aromaticity |

| Sigmatropic Rearrangement | Migration of a sigma-bond | Appropriately substituted derivative |

Role of this compound as a Precursor in Complex Chemical Transformations

This compound serves as a valuable building block in the synthesis of more complex molecules. Its utility as a precursor has been demonstrated in the synthesis of various compounds, including pharmaceuticals and other polycyclic structures.

Notably, it is a known intermediate in the synthesis of:

10,10-dimethylanthrone (B28749) : This transformation likely involves the reaction of this compound with a suitable benzyne (B1209423) or benzene equivalent, followed by further cyclization and rearrangement. nih.gov

Melitracenium chloride : This antidepressant drug features a complex dibenzocycloheptadiene core, and this compound serves as a key starting material in its multi-step synthesis. nih.gov

The reactivity of the lactone and the aromatic ring allows for a variety of transformations, making it a versatile starting point for the construction of intricate molecular architectures.

Mechanistic Studies of Derivatization Reactions of this compound

The derivatization of this compound can proceed through various mechanistic pathways, depending on the reagents and conditions employed.

Reactions at the Carbonyl Group: As previously mentioned, nucleophilic additions of organometallic reagents or reductions with hydrides are fundamental derivatization methods. The mechanism involves the initial formation of a tetrahedral intermediate at the carbonyl carbon.

Reactions Involving the Aromatic Ring: Electrophilic substitutions, such as nitration, halogenation, and Friedel-Crafts reactions, allow for the introduction of functional groups onto the benzene ring. The mechanisms of these reactions are well-established, proceeding through an arenium ion intermediate.

Tandem/Cascade Reactions: More complex derivatizations can be achieved through tandem or cascade reactions. For example, a reaction could be initiated at one part of the molecule, with subsequent spontaneous transformations leading to a significant increase in molecular complexity in a single operation. An example is the synthesis of aminobenzofuran spiroindanone derivatives from related benzofuranones, which involves a cascade cyclization strategy. nih.govsemanticscholar.org

The study of these derivatization reactions and their underlying mechanisms is crucial for the rational design of new synthetic routes to novel and potentially biologically active compounds based on the this compound scaffold.

Advanced Spectroscopic and Crystallographic Investigations of 3,3 Dimethyl 2 Benzofuran 1 3h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment of 3,3-Dimethyl-2-benzofuran-1(3H)-one

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide crucial information about the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, the aromatic protons typically appear as a complex multiplet in the downfield region, characteristic of the ABCD spin system of the ortho-disubstituted benzene (B151609) ring. The two methyl groups at the C3 position are chemically equivalent and therefore give rise to a single, sharp singlet in the upfield region of the spectrum. The integration of these signals confirms the ratio of aromatic to methyl protons.

The ¹³C NMR spectrum provides further detail, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the lactone ring is readily identifiable by its characteristic downfield chemical shift. The quaternary carbon at C3, bonded to the two methyl groups and the oxygen atom, also has a distinct chemical shift. The signals for the aromatic carbons can be assigned using techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals.

For related dihydrobenzofuran systems, the vicinal coupling constants (³J) between protons on the furan (B31954) ring are highly dependent on the dihedral angle between them, which in turn is defined by the ring's conformation. researchgate.net While this compound lacks protons at the C3 position, analysis of related compounds shows that smaller coupling constants are indicative of a trans relationship, while larger couplings suggest a cis arrangement. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to establish through-space proximities between protons, further aiding in conformational analysis. For complex molecules, computational methods like floating chirality restrained distance geometry (fc-rDG) calculations can be employed to generate and evaluate possible diastereomers and conformers against experimental NMR data, providing a statistical basis for configurational assignment. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Benzofuranone Derivatives

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.8 (m) | 120 - 150 |

| C=O | - | ~170 |

| C3 | - | Quaternary carbon signal |

| CH₃ | ~1.5 (s) | ~25 |

Note: The chemical shift values are approximate and can vary depending on the solvent and specific substitution pattern.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Metabolite Identification of this compound

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₁₀H₁₀O₂), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 162.1852. nist.gov

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways for carbonyl compounds involve α-cleavage and McLafferty rearrangement. miamioh.edu For this compound, a primary fragmentation would be the loss of a methyl radical (•CH₃) to form a stable acylium ion. Another potential fragmentation pathway involves the loss of carbon monoxide (CO) from the molecular ion or subsequent fragment ions.

In the context of drug metabolism studies, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to identify metabolites. The fragmentation patterns of potential metabolites are compared with that of the parent drug. For instance, common metabolic transformations include hydroxylation, demethylation, and ring opening, which would result in specific mass shifts in the mass spectrum. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of fragment ions, providing greater confidence in the identification of unknown metabolites. The study of fragmentation patterns of related compounds, such as ketamine analogues, reveals common pathways like the loss of small neutral molecules (e.g., H₂O, CO) and specific amine-containing fragments, which can be extrapolated to predict the behavior of this compound and its potential metabolites. mdpi.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Possible Neutral Loss |

| 162 | [C₁₀H₁₀O₂]⁺ | - |

| 147 | [C₉H₇O₂]⁺ | •CH₃ |

| 133 | [C₉H₉O]⁺ or [C₈H₅O₂]⁺ | CHO or C₂H₅ |

| 119 | [C₈H₇O]⁺ | C₂H₃O |

| 91 | [C₇H₇]⁺ | C₃H₃O₂ |

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions of this compound

X-ray diffraction analysis of single crystals provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined to be orthorhombic. nih.gov

The analysis reveals that all non-hydrogen atoms, with the exception of the methyl carbons, lie on a crystallographic mirror plane. nih.govnih.gov This indicates a high degree of planarity in the benzofuranone ring system. In the crystal lattice, molecules are linked by intermolecular C-H···O hydrogen bonds, forming zigzag chains that run parallel to the researchgate.net direction. nih.govnih.gov Additionally, weak π-π stacking interactions are observed between the benzene rings of adjacent molecules, with a centroid-centroid distance of 3.9817 (5) Å, which further stabilizes the crystal packing. nih.govnih.gov

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | nih.gov |

| Molecular Weight | 162.18 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pnma | nih.gov |

| a (Å) | 14.3537 (9) | nih.gov |

| b (Å) | 7.0069 (5) | nih.gov |

| c (Å) | 8.2605 (5) | nih.gov |

| V (ų) | 830.80 (9) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 123 | nih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding in this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying functional groups within a molecule. researchgate.net For this compound, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the lactone ring, typically observed in the region of 1750-1780 cm⁻¹. The exact position of this band can be influenced by ring strain and electronic effects.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups will be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and ester functionalities will also produce characteristic bands in the fingerprint region (below 1300 cm⁻¹).

Raman spectroscopy provides complementary information. scribd.com While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C=C bonds of the benzene ring, often produce stronger Raman signals. The presence of intermolecular hydrogen bonding, as identified by X-ray diffraction, can lead to broadening and shifting of the vibrational bands, particularly the C-H stretching vibrations involved in the C-H···O interactions. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | >3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | <3000 | FT-IR, Raman |

| C=O Stretch (Lactone) | 1750-1780 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman |

| C-O Stretch | 1000-1300 | FT-IR |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Chiral this compound Analogs

While this compound itself is achiral, the introduction of a chiral center, for example, by replacing one of the methyl groups with a different substituent, would result in a chiral molecule. Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of such chiral analogs. scribd.comnih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration. ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. scribd.com

The absolute configuration of a chiral analog of this compound can be determined by comparing its experimental CD and ORD spectra with those of a reference compound with a known absolute configuration. nih.gov Alternatively, theoretical calculations, such as time-dependent density functional theory (TDDFT), can be used to predict the CD and ORD spectra for each enantiomer. The comparison of the calculated spectra with the experimental data allows for the unambiguous assignment of the absolute configuration. The concerted use of both CD and ORD provides a high degree of confidence in the stereochemical assignment.

Computational Chemistry and Theoretical Modeling of 3,3 Dimethyl 2 Benzofuran 1 3h One

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties of 3,3-Dimethyl-2-benzofuran-1(3H)-one

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying organic molecules like this compound. nih.govmdpi.com DFT calculations can predict a wide range of properties by solving the Kohn-Sham equations for a system, where the energy is expressed as a functional of the electron density. numberanalytics.comempa.chyoutube.com

Electronic Structure and Reactivity: The electronic properties of a molecule are fundamental to understanding its reactivity. DFT is employed to calculate key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen of the lactone ring, indicating a site susceptible to electrophilic attack, and positive potentials around the aromatic protons.

Spectroscopic Properties: DFT can accurately predict spectroscopic data, which is invaluable for compound characterization. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. Comparing this computed spectrum with experimental data helps confirm the molecular structure and assign vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. researchgate.net

A hypothetical set of DFT-calculated parameters for this compound, typically computed using a functional like B3LYP with a basis set such as 6-311G(d,p), is presented below. rsc.orgrsc.orgresearchgate.net

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | -6.85 eV | Indicates electron-donating ability; related to ionization potential. |

| Energy of LUMO | -1.20 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.65 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.45 D | Measures the overall polarity of the molecule. |

| Calculated C=O Stretch | 1765 cm⁻¹ | Corresponds to the lactone carbonyl vibration in the IR spectrum. |

Quantum Chemical Calculations of Reaction Pathways and Transition States for this compound Transformations

Quantum chemical calculations are essential for mapping the detailed mechanisms of chemical reactions. numberanalytics.com By modeling the potential energy surface (PES) of a reaction, researchers can identify the most favorable pathway from reactants to products. fiveable.mepennylane.ai This involves locating and characterizing the structures of reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy path of a reaction. numberanalytics.com

For this compound, a key transformation to study would be the hydrolysis of the lactone ring, a reaction of fundamental importance for its stability and potential biological activity. Computational methods like DFT can be used to model this process. The general workflow involves:

Geometry Optimization: The 3D structures of the reactant (this compound and a nucleophile, e.g., a water molecule or hydroxide (B78521) ion) and the final ring-opened product are optimized to find their lowest energy conformations. ucsb.edu

Transition State Search: A search algorithm is used to locate the transition state structure connecting the reactants and products.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A stable minimum (reactant, product, intermediate) will have all real frequencies, while a true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. numberanalytics.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. fiveable.menumberanalytics.com This traces the minimum energy path downhill to connect the transition state with the corresponding reactant and product, confirming that the located TS is the correct one for the reaction of interest.

The activation energy (Ea) for the reaction is then determined as the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction rate. Such studies can compare different potential mechanisms, for instance, acid-catalyzed versus base-catalyzed hydrolysis, to predict which would occur more readily. Studies on related lactones have shown that ring strain and the electronic nature of substituents significantly influence reactivity. nih.govresearchgate.net

Molecular Dynamics Simulations of this compound in Solution and in Biological Environments

While quantum mechanics provides detailed electronic information on static molecules, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. wustl.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes. youtube.comnih.gov This is particularly useful for understanding how this compound behaves in a realistic environment, such as in a solvent or interacting with a biological membrane. acs.org

Simulation in Solution: To simulate the compound in solution (e.g., water or an organic solvent), the molecule is placed in a simulation box filled with solvent molecules. The interactions between all atoms are described by a force field. The simulation tracks the trajectory of each atom over a period, typically nanoseconds to microseconds. From these trajectories, properties like solvation free energy, diffusion coefficients, and radial distribution functions can be calculated. This can reveal how the solvent structures itself around the solute and affects its conformational flexibility.

Simulation in Biological Environments: To predict how the molecule might interact with a cell, MD simulations can be used to model its behavior in the presence of a lipid bilayer, which serves as a simple model for a cell membrane. These simulations can predict the molecule's ability to permeate the membrane, its preferred location and orientation within the bilayer, and the free energy profile associated with crossing the membrane. This information is critical for assessing the potential bioavailability of a drug candidate. researchgate.net

| Simulation Parameter | Typical Value/Choice | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, OPLS | Defines the potential energy function for all atomic interactions. |

| Solvent Model | TIP3P (for water) | Represents the solvent molecules in the system (explicit solvent). |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. researchgate.net |

| Temperature | 298 K or 310 K | Simulates room temperature or physiological temperature. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to observe relevant molecular motions. |

In Silico Screening and Molecular Docking Studies for Biological Target Prediction of this compound Derivatives

In silico screening involves the use of computational methods to search large databases of compounds for those that are likely to bind to a biological target, such as a protein or enzyme. researchgate.net Molecular docking is the primary tool used in this process. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org This method is instrumental in identifying potential drug candidates from virtual libraries. nih.gov

While this compound itself may not have known biological activity, its core phthalide (B148349) structure is present in compounds with diverse biological effects. nih.govnih.gov Computational studies can explore the potential of its derivatives as inhibitors for various enzymes. The process generally involves:

Target Selection and Preparation: A protein target with a known 3D structure (from X-ray crystallography or NMR) is chosen. The protein structure is prepared by adding hydrogen atoms and removing water molecules.

Ligand Library Generation: A virtual library of derivatives of this compound is created by computationally adding various functional groups to the parent scaffold.

Molecular Docking: Each ligand from the library is "docked" into the active site of the target protein. Docking algorithms sample many possible conformations and orientations of the ligand and use a scoring function to estimate the binding affinity (e.g., in kcal/mol). tandfonline.com

Analysis and Hit Selection: The results are ranked by the docking score. The binding poses of the top-scoring compounds ("hits") are visually inspected to analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the protein's amino acid residues.

For example, based on studies of other phthalimide (B116566) derivatives, one might screen a library of this compound analogues against targets like the cytochrome bc1 complex or TGF-β. nih.govmdpi.com

| Derivative ID | Modification on Benzofuran (B130515) Ring | Hypothetical Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| DM-001 | 5-amino | -8.5 | H-bond with Asp120, Pi-cation with Arg88 |

| DM-002 | 6-hydroxy | -9.2 | H-bond with Glu150, H-bond with Ser152 |

| DM-003 | 5-fluoro-6-methoxy | -9.8 | Hydrophobic interaction with Leu45, Halogen bond with Tyr90 |

| DM-004 | 7-carboxy | -7.9 | Salt bridge with Lys75 |

Ligand-Based and Structure-Based Computational Drug Design Strategies for this compound Analogues

Computational drug design strategies are broadly categorized as either ligand-based or structure-based, depending on the available information about the biological target. nih.gov Both approaches can be powerfully applied to the rational design of novel analogues of this compound.

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown, but a set of molecules with known activity exists. nih.gov The fundamental principle is that molecules with similar structures are likely to have similar biological activities. A key LBDD method is pharmacophore modeling. nih.govdergipark.org.trnumberanalytics.com A pharmacophore is an abstract representation of the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to interact with a specific target. uq.edu.au By aligning a set of active analogues of this compound, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen large compound databases to find new, structurally diverse molecules that fit the model and are therefore predicted to be active. dovepress.com

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD methods are employed. mdpi.com This approach relies heavily on the molecular docking results described in the previous section. After identifying an initial hit compound, SBDD is used to optimize its structure to improve potency and selectivity. By analyzing the docked pose of a this compound analogue in the protein's binding site, a medicinal chemist can make rational modifications. For instance, if an unoccupied hydrophobic pocket is observed near the ligand, a hydrophobic group could be added to the ligand to fill that pocket and increase binding affinity. If a hydrogen bond could be formed with a nearby residue by adding a hydroxyl or amino group, the molecule can be synthesized and tested. This iterative cycle of design, synthesis, and testing, guided by computational insights, is a cornerstone of modern drug discovery. slideshare.net

Biological and Pharmacological Research on 3,3 Dimethyl 2 Benzofuran 1 3h One and Its Analogues

Exploration of Molecular Mechanisms of Action and Specific Biological Targets of 3,3-Dimethyl-2-benzofuran-1(3H)-one Derivatives

The therapeutic effects of this compound derivatives are underpinned by their interactions with various cellular processes and signaling pathways. Research has focused on elucidating these molecular mechanisms to understand their potential as therapeutic agents.

Investigation of Signaling Pathway Modulation

Derivatives of the benzofuran (B130515) core have been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation.

Apoptosis: Certain bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated the ability to induce apoptosis, or programmed cell death, in leukemia cells. mdpi.com Studies have identified tubulin as a molecular target for some of these derivatives, leading to anticancer effects. mdpi.com For instance, compounds like 2-amino-3-(2-chlorophenyl)-6-(4-dimethylaminophenyl) benzofuran-4-yl acetate (B1210297) (ACDB) and BL-038 have been reported to induce apoptosis in human chondrosarcoma cells through the generation of reactive oxygen species (ROS) and dysfunction of the mitochondria and endoplasmic reticulum. mdpi.com This process involves the release of cytochrome C from mitochondria and subsequent activation of caspases. mdpi.com

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. researchgate.net A series of benzofuran derivatives have been synthesized and identified as inhibitors of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). researchgate.net One such derivative, 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine, exhibited significant cytotoxic activity against a head and neck cancer cell line. researchgate.net The mechanism of action involves the dephosphorylation of S6 ribosomal protein and 4-EBP1 protein, which are downstream targets of mTOR. researchgate.net

Interactions with Membrane Transporters and Ion Channels

While specific studies on the direct interaction of this compound with membrane transporters and ion channels are limited, the broader class of benzofuran derivatives has been investigated for such interactions. The lipophilicity and structural characteristics of these compounds, influenced by substituents on the benzene (B151609) ring, can affect their ability to cross cell membranes and interact with these targets. mdpi.com

Enzymatic Inhibition and Activation Studies

The biological activity of benzofuran derivatives often involves the modulation of enzyme activity.

Proteases: The activity of certain proteases can be influenced by benzofuran compounds. For example, some derivatives have been shown to induce caspase-dependent apoptosis, indicating an interaction with the caspase family of proteases. mdpi.com

Protein Tyrosine Kinases: The inhibition of protein tyrosine kinases is a key mechanism for some anticancer drugs. While direct inhibition by this compound is not extensively documented, the modulation of signaling pathways like PI3K/Akt/mTOR suggests an indirect influence on kinase activity. researchgate.net

Cholinesterases: Certain benzofuran derivatives isolated from Cortex Mori Radicis have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. mdpi.com For example, moracin M, O, and P exhibited moderate inhibitory effects on BChE. mdpi.com One derivative, compound 14, was found to be a selective inhibitor of BChE. mdpi.com

In Vitro Pharmacological Activity Profiling of this compound Analogues

In vitro studies have revealed a range of pharmacological activities for analogues of this compound, highlighting their potential in various therapeutic areas.

Anti-infective and Antimicrobial Potential of this compound Compounds

Benzofuran derivatives have demonstrated notable anti-infective properties. mdpi.com

Antibacterial Activity: Certain synthesized benzofuran derivatives have been screened for their antibacterial effects. For instance, one study found that a specific bromo derivative of benzofuran exhibited moderate activity against Gram-positive bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. mdpi.comresearchgate.net

Immunomodulatory and Anti-inflammatory Effects

The ability of benzofuran derivatives to modulate the immune system and reduce inflammation is a significant area of research. nih.govnih.gov

Anti-inflammatory Effects: Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their anti-inflammatory properties. nih.gov Several of these compounds were found to suppress inflammation stimulated by lipopolysaccharide in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov They also decreased the secretion of inflammatory mediators such as interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.gov The IC50 values for these effects were in the micromolar range. nih.gov Furthermore, some novel benzofuran compounds significantly inhibited cyclooxygenase activity. nih.gov

Immunomodulatory Activity: Benzofuran-2-carboxamide derivatives have been identified as inhibitors of CCL20-induced chemotaxis of human peripheral blood mononuclear cells. nih.gov The CCL20/CCR6 axis is implicated in various autoimmune and inflammatory disorders, making its inhibition a promising therapeutic strategy. nih.gov

Table 1: Investigated Biological Activities of this compound Analogues

| Activity | Specific Target/Mechanism | Observed Effect |

|---|---|---|

| Anticancer | Induction of apoptosis in leukemia cells. mdpi.com | Cytotoxicity towards cancer cell lines. mdpi.com |

| Inhibition of mTOR signaling. researchgate.net | Dephosphorylation of S6 ribosomal protein and 4-EBP1. researchgate.net | |

| Anti-infective | Inhibition of Gram-positive bacteria. mdpi.com | Moderate antibacterial activity. mdpi.com |

| Immunomodulatory | Inhibition of CCL20-induced chemotaxis. nih.gov | Reduced migration of immune cells. nih.gov |

| Anti-inflammatory | Inhibition of COX-2 and NOS2 expression. nih.gov | Decreased production of inflammatory mediators (IL-6, CCL2, NO, PGE2). nih.gov |

| Enzyme Inhibition | Inhibition of Butyrylcholinesterase (BChE). mdpi.com | Moderate to selective inhibition of BChE. mdpi.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-3-(2-chlorophenyl)-6-(4-dimethylaminophenyl) benzofuran-4-yl acetate (ACDB) |

| BL-038 |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine |

| Moracin M |

| Moracin O |

| Moracin P |

| Compound 14 (from Cortex Mori Radicis) |

| Benzofuran-2-carboxamide derivatives |

Neurobiological and Neuronal Signaling Interventions

Research into the neurobiological effects of this compound and its analogues has revealed potential therapeutic applications, particularly in the context of neurodegenerative diseases and ischemic stroke. Benzofuran derivatives, as a class of compounds, have demonstrated potential efficacy in slowing the progression of Alzheimer's disease and reducing the severity of Parkinson's disease. nih.govnih.gov They are also recognized for their potential neuroprotective functions in various brain disorders. nih.govnih.gov

A study focused on novel 2,6-disubstituted benzofuran-3-one analogues, designed as analogues of the natural product 3-n-butylphthalide (NBP), which is used for treating ischemic stroke. nih.gov Certain synthesized compounds, both with and without a nitric oxide (NO)-donating group, exhibited more potent neuroprotective effects than the clinical drugs Edaravone and NBP. nih.gov Specifically, compound 5 (without an NO donor) and compound 16 (with an NO donor) showed significant neuroprotective and antioxidative activity in rat primary neuronal and PC12 cells without causing cytotoxicity. nih.gov Furthermore, compound 5 was found to reduce the ischemic infarct area in rats, downregulate inflammatory markers, and upregulate nerve growth factor. nih.gov Many of the active compounds in this series also demonstrated good permeability across the blood-brain barrier in a parallel artificial membrane permeability assay. nih.gov

In a cellular model of neurodegeneration using differentiated SH-SY5Y cells, 3,3-disubstituted-3H-benzofuran-2-one derivatives have been investigated for their antioxidant capacity. mdpi.com Oxidative stress is a key factor in the pathology of many central nervous system degenerative diseases. mdpi.com All tested benzofuran-2-one derivatives displayed antioxidant properties, with one compound in particular, compound 9 , being highly effective at reducing intracellular reactive oxygen species (ROS) and protecting neuronal cells from catechol-induced death. mdpi.comresearchgate.net This protective effect is linked to the boosting of heme oxygenase-1 (HO-1) mRNA and its protein expression, a crucial enzyme in the cellular antioxidant defense mechanism. mdpi.comresearchgate.net

These findings underscore the potential of benzofuran-based compounds to intervene in neuronal signaling pathways related to oxidative stress and inflammation, offering a promising avenue for the development of new treatments for neurodegenerative conditions and stroke.

Metabolic Pathway Interventions

The benzofuran scaffold is not only relevant in neurobiology but also shows potential in modulating metabolic pathways. Benzofuran derivatives have been noted for their effectiveness in managing conditions like dyslipidemia. nih.gov

Some phthalate (B1215562) derivatives, which share a structural resemblance to the core of this compound (a phthalide), have been identified as "obesogens". wikipedia.org These are chemicals that can interfere with lipid metabolism and promote obesity. For instance, certain phthalates act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipocyte differentiation and lipid storage. wikipedia.org This interaction can lead to an increase in lipid accumulation. wikipedia.org

While direct studies on the metabolic pathway interventions of this compound are limited in the provided search results, the broader class of benzofurans and related phthalides show clear interactions with metabolic processes. The potential for these compounds to influence metabolic pathways warrants further investigation, especially concerning their effects on lipid metabolism and related disorders.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound for Biological Activity

Structure-activity relationship (SAR) studies on benzofuran derivatives have provided valuable insights into the structural features required for their biological activities, including anticancer and neuroprotective effects.

For anticancer activity, SAR studies have highlighted that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxicity. nih.gov The introduction of an ester or a heterocyclic ring at this position can significantly influence the compound's selectivity towards cancer cells. nih.gov Furthermore, the nature of the substituents on the benzofuran scaffold, such as the arrangement of methyl, acrylate, and carboxylate groups, is critical for inhibitory activity against human umbilical vein endothelial cell (HUVEC) proliferation, a key process in angiogenesis. researchgate.net

In the context of neuroprotection, a study on 2,6-disubstituted benzofuran-3-one analogues revealed that both compounds with and without a nitric oxide (NO)-donating group at the 6-position could exhibit potent activity. nih.gov This suggests that the core benzofuran-3-one structure itself contributes significantly to the observed neuroprotective effects.

Regarding antioxidant activity, research on 3,3-disubstituted-3H-benzofuran-2-ones has shown that the presence of one or more hydroxyl groups on the aromatic moiety of the benzofuran-2-one core is a key feature for their antioxidant capacity. mdpi.com

While specific SAR studies for this compound were not detailed in the search results, the general principles derived from its analogues can be extrapolated. The dimethyl substitution at the C-3 position likely influences the compound's lipophilicity and steric profile, which in turn would affect its pharmacokinetic and pharmacodynamic properties.

| Compound/Derivative Class | Structural Feature | Associated Biological Activity |

| Benzofuran Derivatives | Ester or heterocyclic ring at C-2 | Anticancer (cytotoxicity) nih.gov |

| Benzofuran Derivatives | Methyl, acrylate, and carboxylate group arrangement | Anti-angiogenesis (HUVEC proliferation inhibition) researchgate.net |

| 2,6-disubstituted benzofuran-3-one | Core benzofuran-3-one structure | Neuroprotection nih.gov |

| 3,3-disubstituted-3H-benzofuran-2-one | Hydroxyl groups on the aromatic ring | Antioxidant mdpi.com |

Metabolism and Pharmacokinetics of this compound Derivatives in Biological Systems

The metabolism and pharmacokinetic profile of a drug candidate are critical for its development. For benzofuranone derivatives, these aspects are an active area of investigation.

One study on novel 2,6-disubstituted benzofuran-3-one analogues as potential anti-cerebral ischemic agents assessed their blood-brain barrier (BBB) permeability using a parallel artificial membrane permeability assay (PAMPA). nih.gov The results indicated that most of the active compounds possessed good BBB permeability, which is a crucial property for drugs targeting the central nervous system. nih.gov

While specific metabolic pathways for this compound are not detailed in the provided search results, studies on related phthalides offer some clues. For example, 3-n-butylidenephthalide is metabolized in mammals to 3-butyl-3-hydroxyphthalide. researchgate.net This suggests that hydroxylation could be a potential metabolic route for benzofuranone derivatives.

Development of Prodrug Strategies and Advanced Delivery Systems for this compound

To enhance the therapeutic efficacy and overcome potential limitations of this compound and its analogues, prodrug strategies and advanced delivery systems are being explored.

One approach to prodrug design involves the incorporation of nitric oxide (NO)-donating groups into the benzofuran-3-one structure. nih.gov This strategy aims to combine the neuroprotective effects of the core molecule with the vasodilatory and anti-inflammatory properties of NO, potentially leading to a synergistic therapeutic effect in conditions like ischemic stroke. nih.gov

Another area of development is in overcoming multi-drug resistance in cancer therapy. Phthalide (B148349) derivatives have been investigated for their ability to enhance the sensitivity of drug-resistant tumor cells to chemotherapeutic agents. google.com This suggests a potential role for this compound derivatives as chemosensitizers.

Advanced delivery systems, while not extensively detailed for this specific compound in the search results, are a logical next step in its development. Encapsulation in nanoparticles, liposomes, or other carriers could improve the solubility, stability, and targeted delivery of these compounds, thereby enhancing their therapeutic index. The development of such systems would be guided by the physicochemical properties of the specific benzofuranone derivative.

Applications of 3,3 Dimethyl 2 Benzofuran 1 3h One in Advanced Organic Synthesis

3,3-Dimethyl-2-benzofuran-1(3H)-one as a Versatile Building Block for the Synthesis of Complex Organic Molecules

This compound has proven its utility as a foundational starting material for the synthesis of a variety of more complex organic structures. Its reactivity allows for transformations that modify its core structure, leading to valuable intermediates and final products.

One of the documented applications of this compound is its role as an intermediate in the synthesis of 10,10-dimethylanthrone (B28749) . organic-chemistry.orgnih.gov This transformation highlights the ability of the benzofuranone ring to undergo specific ring-opening and subsequent cyclization reactions to form larger polycyclic aromatic systems. Another significant application is its use as a precursor in the synthesis of melitracenium chloride , a therapeutic agent. organic-chemistry.orgnih.gov This synthesis underscores the value of the this compound scaffold in constructing medicinally relevant molecules.

The versatility of the broader class of 3,3-disubstituted benzofuran-2(3H)-ones as building blocks is well-established. royalsocietypublishing.org These compounds are recognized as important scaffolds for biologically active molecules and are utilized in the creation of functionalized organic materials. royalsocietypublishing.org The presence of the quaternary center at the C3 position is a key feature that is often sought after in complex molecular design.

Stereoselective Transformations and Chiral Auxiliary Applications of this compound

While this compound itself is an achiral molecule, the introduction of chirality at the C3 position of the benzofuranone core is a significant area of research in asymmetric synthesis. The development of stereoselective transformations involving this scaffold is crucial for accessing enantiomerically pure compounds with potential biological activity.

Currently, there is limited specific information in the scientific literature detailing the direct use of this compound in stereoselective transformations or as a chiral auxiliary. However, the broader class of benzofuranones is a subject of interest in asymmetric synthesis. For instance, methods for the chiral resolution of racemic mixtures of enantiomers, such as those that might be derived from 3-substituted benzofuranones, are of significant interest in pharmaceutical development. google.com

The general principles of chiral auxiliaries involve the temporary incorporation of a chiral group to direct the stereochemical outcome of a reaction. organic-chemistry.org While common chiral auxiliaries include structures like oxazolidinones and camphor (B46023) derivatives, the development of new and efficient chiral auxiliaries is an ongoing pursuit in organic chemistry. The rigid structure of the benzofuranone core could, in principle, be modified to create a chiral scaffold for such applications.

Catalyst Development and Ligand Design Incorporating this compound Moieties

The incorporation of specific molecular fragments into catalyst and ligand structures is a key strategy in the development of new and efficient catalytic systems. The benzofuranone scaffold, with its rigid framework and potential for functionalization, presents an interesting motif for ligand design.

At present, there is a lack of specific research detailing the use of this compound in the development of catalysts or as a ligand for metal-catalyzed reactions. However, the broader field of organocatalysis and transition-metal catalysis often explores novel molecular architectures to achieve high selectivity and reactivity. The structural features of this compound could potentially be exploited for such purposes in the future. For example, the synthesis of novel spiroheterocyclic compounds from benzofuranone precursors demonstrates the potential for creating unique three-dimensional structures that could be relevant in catalyst design. researchgate.net

Total Synthesis of Natural Products and Bioactive Compounds Featuring the Benzofuranone Core Structure

The benzofuranone core is a prevalent structural motif in a wide array of natural products and biologically active compounds. royalsocietypublishing.orgrsc.org Consequently, the development of synthetic routes to access these molecules is a major focus in organic chemistry.

While there are numerous examples of the total synthesis of natural products containing a benzofuranone ring, specific syntheses commencing from this compound are not prominently documented in the current literature. General strategies for the synthesis of the benzofuranone core often involve the cyclization of precursor molecules. mdpi.comoregonstate.edu

The importance of the 3,3-disubstituted benzofuran-2(3H)-one scaffold is highlighted by its presence in various natural products with interesting pharmacological properties, such as antibacterial and antileukemic activities. royalsocietypublishing.org The development of efficient methods for constructing this key structural motif is therefore of high interest to the synthetic community.

Role of this compound in Heterocyclic Chemistry and Material Science

The benzofuranone ring system is a versatile platform for the synthesis of other heterocyclic structures. Ring-opening and ring-transformation reactions of benzofurans can provide access to a variety of other carbo- and heterocyclic frameworks. kyoto-u.ac.jp For instance, the reaction of benzofuranone derivatives can lead to the formation of spiro-heterocycles, which are a class of compounds with unique three-dimensional structures and potential applications in medicinal chemistry. researchgate.netmdpi.comnih.govacs.orgnih.gov

The synthesis of isoindolinones, another important class of nitrogen-containing heterocycles, can also be approached from benzofuranone precursors. organic-chemistry.orgresearchgate.net These transformations often involve ring-opening of the lactone followed by reaction with an amine and subsequent cyclization.

In the realm of material science, benzofuran (B130515) derivatives have been explored for their potential use in the development of new polymers and functional materials. researchgate.net While specific applications of this compound in this area are not widely reported, the inherent properties of the benzofuranone structure, such as its thermal stability and potential for electronic modification, make it an interesting candidate for incorporation into polymeric backbones or as a component in functional dyes.

Advanced Analytical Methodologies for Research on 3,3 Dimethyl 2 Benzofuran 1 3h One

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Enantiomeric Separations of 3,3-Dimethyl-2-benzofuran-1(3H)-one

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for assessing the purity of this compound. HPLC is particularly versatile for this non-volatile compound, often utilizing reverse-phase columns with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. UV detection is commonly employed, leveraging the chromophoric nature of the benzofuranone ring system.

For purity assessment, a typical HPLC method would involve a C18 column and a gradient elution to separate the main compound from any synthesis-related impurities or degradation products. The peak area of this compound as a percentage of the total peak area of all components provides a quantitative measure of its purity.

Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also a powerful tool for purity analysis, especially for identifying volatile or semi-volatile impurities. A high-temperature capillary column, such as one coated with a phenyl-substituted polysiloxane, is suitable for the separation of this compound from its potential impurities.

Since this compound does not possess a chiral center in its structure, enantiomeric separation is not applicable. The molecule is achiral as there is no stereocenter, and it possesses a plane of symmetry. Therefore, chiral chromatography techniques are not relevant for this specific compound.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15.8 min |

Table 2: Illustrative GC-MS Method Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C (hold 2 min)Ramp to 280 °C at 15 °C/min (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| Expected Retention Time | ~10.2 min |